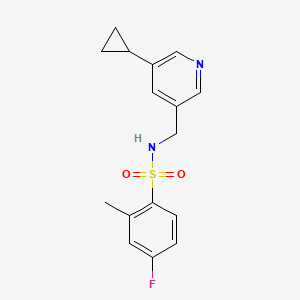
N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that features a combination of a cyclopropylpyridine moiety and a fluoromethylbenzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropylpyridine Moiety: This can be achieved through a cyclopropanation reaction of a suitable pyridine derivative.
Introduction of the Fluoromethylbenzenesulfonamide Group: This step often involves sulfonylation of a fluoromethylbenzene precursor with a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridine moieties.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution typically requires reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine. Substitution reactions would introduce new functional groups onto the aromatic ring.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine: Due to its structural features, it might be explored as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.
Industry: It could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
作用机制
The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide exerts its effects would depend on its specific interactions with biological targets. Typically, such compounds might bind to enzymes or receptors, altering their activity. The cyclopropylpyridine moiety could interact with hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
N-((5-cyclopropylpyridin-3-yl)methyl)-4-chloro-2-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can affect their binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds
属性
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-11-6-15(17)4-5-16(11)22(20,21)19-9-12-7-14(10-18-8-12)13-2-3-13/h4-8,10,13,19H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGHQOHZXWBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2700412.png)
![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)
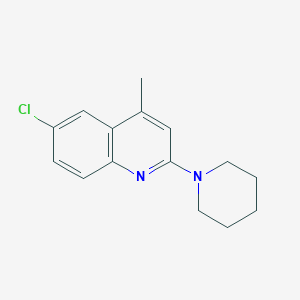
![2-{[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2700419.png)
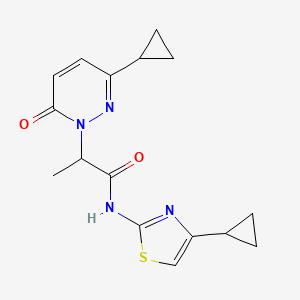

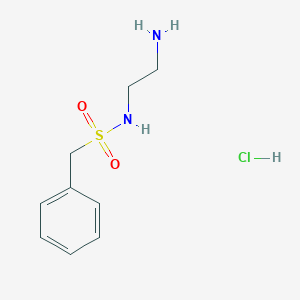
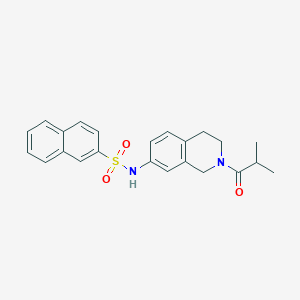
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2700432.png)
